3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride is a chemical compound with the molecular formula C14H15Cl2N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by methylation and subsequent reaction with aniline. The reaction conditions often include the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like ethanol or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential use as therapeutic agents in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division and other cellular processes. This inhibition can lead to the disruption of cell division and ultimately cell death, making these compounds effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
3-(1-Methylbenzimidazol-2-yl)aniline;dihydrochloride can be compared with other benzimidazole derivatives, such as:
2-(1H-Benzimidazol-2-yl)aniline: Similar structure but lacks the methyl group on the benzimidazole ring.
4-(1H-Benzimidazol-2-yl)aniline: Similar structure but with the aniline group in a different position.
5,6-Dimethylbenzimidazole: Contains additional methyl groups on the benzimidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
3-(1-methylbenzimidazol-2-yl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.2ClH/c1-17-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10;;/h2-9H,15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAILOXBOVFRWBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.